(4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide
Description
(4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is a synthetic cyanamide derivative featuring a tetrahydropyrazinone core structure substituted with a methyl group at position 4 and a ketone at position 3. The cyanamide (-NCN) functional group confers reactivity, making it a candidate for applications in medicinal chemistry or agrochemical synthesis.
Properties
CAS No. |
562814-55-5 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(1-methyl-6-oxo-2,3-dihydropyrazin-5-yl)cyanamide |
InChI |
InChI=1S/C6H8N4O/c1-10-3-2-8-5(6(10)11)9-4-7/h2-3H2,1H3,(H,8,9) |
InChI Key |
YQAOMIDDMHQTJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C(C1=O)NC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Cbz-protected piperazinones, which, after cyclization, undergo deprotection by hydrogenation on Pd/C to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, ensuring the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts like Pd/C for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, (4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide has potential therapeutic applications. It can be used to develop new drugs targeting specific diseases, leveraging its unique chemical properties to achieve desired biological effects.
Industry
In industry, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for creating polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (4-Methyl-3-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Analytical Comparison of Cyanamide Derivatives
Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in compound 5 ) enhance stability and may influence reactivity in nucleophilic substitutions .
- Biosynthetic Relevance: Cyanamide itself is biosynthesized from L-canavanine in plants (), but synthetic derivatives like the tetrahydropyrazinone analog are engineered for enhanced stability or target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
